molecular formula C13H11ClO B022076 (2'-Chloro[1,1'-biphenyl]-4-yl)methanol CAS No. 109524-03-0

(2'-Chloro[1,1'-biphenyl]-4-yl)methanol

Cat. No. B022076
M. Wt: 218.68 g/mol
InChI Key: GIVXJYFWUFXNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar chloro-substituted biphenyl compounds typically involves reactions that introduce the chloro and methanol groups into the biphenyl structure. Techniques such as Grignard reactions, cross-coupling reactions, or direct chlorination followed by functionalization with methanol groups are common. Although direct references to the synthesis of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol were not found, analogous processes are detailed for related compounds, indicating the versatility and complexity of synthetic approaches in this area of chemistry (Dong & Huo, 2009).

Molecular Structure Analysis

The molecular structure of chloro-substituted biphenyl compounds often exhibits interesting features such as conformational rigidity and the potential for intramolecular interactions. X-ray crystallography provides detailed insights into the arrangement of atoms, the planarity or torsion of the biphenyl system, and the positioning of substituents which affect the compound's reactivity and properties. For example, similar compounds show specific crystalline structures and intermolecular interactions that could be indicative of the behavior of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chloro-substituted biphenyls participate in various chemical reactions, including further functionalization, coupling reactions, and as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electronic effects of the chloro and methanol groups, impacting nucleophilic substitutions, electrophilic aromatic substitutions, and other reaction pathways. The specific reactivity patterns of these compounds offer valuable insights for synthetic chemistry applications (Shahana & Yardily, 2020).

Scientific Research Applications

  • Asymmetric Synthesis : It serves as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, using bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

  • Biocatalysis : It has been synthesized using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system, demonstrating a green, economic, and efficient synthetic approach (Chen et al., 2021).

  • Chromatographic Studies : Reversed-phase thin-layer chromatography with methanol-water as eluent can study relationships between retention and hydrophobicity of non-polar aromatic compounds, including those similar to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol (Bruggeman, Steen, & Hutzinger, 1982).

  • Atropisomer Stability : Research on atropisomerically stable 1,1-biphenyl derivatives, which are structurally related to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol, has been conducted to understand their stability and behavior at ambient temperatures (Freedman et al., 2003).

  • Complex Formation : It is used in the synthesis of complexes such as 2,2′-bis(2-oxidobenzylideneamino)-4,4′-dimethyl-1,1′-biphenyl complexes of metals like Cu(II), Co(II), and Ni(II), which are of interest for structural and chemical investigations (Ababneh et al., 2020).

  • Lipid Dynamics : The impact of methanol on lipid dynamics, influencing the structure-function relationship associated with bilayer composition and affecting lipid asymmetry, is significant for understanding the behavior of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol in biological systems (Nguyen et al., 2019).

  • Molecular Conformation and Stability : Studies on the molecular conformation and packing stability of synthesized compounds structurally similar to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol are crucial for understanding its physical properties (Dong & Huo, 2009).

  • Photolysis Research : Photolysis of compounds like 1,4-bis(1,1-diarylhept-2-ynyl) benzenes in tetrahydrofuran-methanol mixture yields products that can provide insights into the photochemical behavior of similar molecules (Shi, Okamoto, & Takamuku, 1991).

  • Crystallography : The crystallographic analysis of biphenyl-2-methanol, a compound related to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol, helps in understanding the crystalline structure and behavior of such compounds (Rajnikant, Watkin, & Tranter, 1995).

  • Biological Activities : The synthesis of similar methanones, including those with chloro and biphenyl groups, shows antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).

properties

IUPAC Name

[4-(2-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVXJYFWUFXNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362641
Record name (2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chlorophenyl)phenyl]methanol

CAS RN

109524-03-0
Record name (2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2'-Chloro[1,1'-biphenyl]-4-yl)methanol

Citations

For This Compound
1
Citations
D Muszak, E Surmiak, J Plewka… - Journal of medicinal …, 2021 - ACS Publications
We describe a new class of potent PD-L1/PD-1 inhibitors based on a terphenyl scaffold that is derived from the rigidified biphenyl-inspired structure. Using in silico docking, we …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.